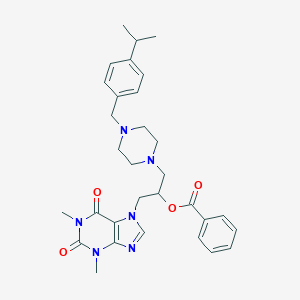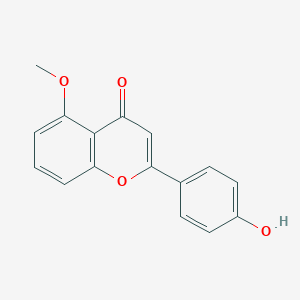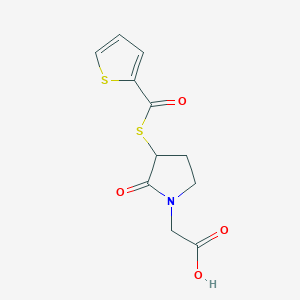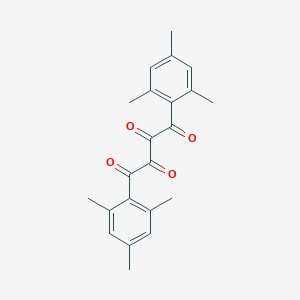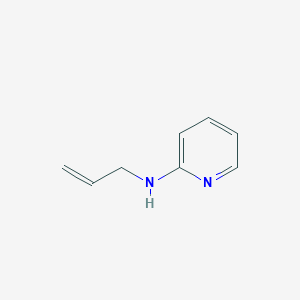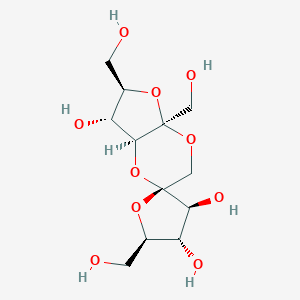![molecular formula C12H10N4S B009555 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine CAS No. 109879-88-1](/img/structure/B9555.png)
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Descripción general
Descripción
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine is a compound that belongs to the class of organic compounds known as phenylpyridines . It is a structural analog of purines and is widely represented in medicinal chemistry . This compound has been designed and synthesized as part of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In addition, different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .Molecular Structure Analysis
The molecular structure of this compound is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds have made them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives, including this compound, have been synthesized through various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación
Synthesis and Study of Anti-tumor and Anti-malarial Properties : A study by Holsworth et al. (2003) presents a rapid synthesis of 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, enabling the investigation of their structure-activity relationships with existing anti-tumor and anti-malarial compounds (Holsworth et al., 2003).
Anti-Plasmodial Antifolates : Seanego et al. (2020) discovered that substituted pyrimidine-2,4-diamines with flexible side chains at the 5 or 6-position showed better antiplasmodial activity against P. falciparum parasites than those with modified side chains at the 6-position (Seanego et al., 2020).
Synthesis of Novel Organosoluble Polyimides : Liaw et al. (2007) synthesized novel organosoluble poly(pyridine-imide) with a pyrene substituent, demonstrating good thermal stability, high dielectric constant, and good optical properties. This makes it suitable for applications in flexible and tough films (Liaw et al., 2007).
Development of Novel Polyimides : Ma et al. (2010) synthesized novel polyimides derived from 4-phenyl-2, 6-bis[3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides, demonstrating excellent mechanical properties and transparency. These materials are suitable for various applications (Ma et al., 2010).
Antimicrobial Applications : Behalo (2008) found that novel pyrido[2,3-d]pyrimidine derivatives exhibit promising antibacterial and antifungal activities, offering potential for pharmaceutical applications (Behalo, 2008).
Synthesis of Fluorescent Compounds : Ho and Yao (2009) synthesized novel 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, showing intense blue to yellow-green fluorescence in ethyl acetate and acetone solutions (Ho & Yao, 2009).
Mecanismo De Acción
The mechanism of action of 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine is related to its inhibitory effects on various enzymes and pathways. For example, it has been found to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . It also showed inhibitory activities against CDK6 .
Direcciones Futuras
Propiedades
IUPAC Name |
6-phenylthieno[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPKGUCKMUMGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618199 | |
| Record name | 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109879-88-1 | |
| Record name | 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



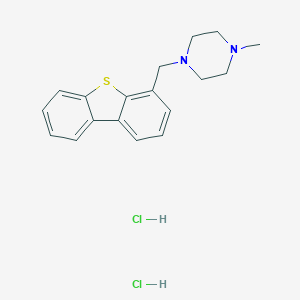
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
